Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide derived from starch through enzymatic conversion. [] It belongs to a family of cyclic oligosaccharides called cyclodextrins, which are characterized by a hydrophilic exterior and a hydrophobic central cavity. [, ] HP-β-CD is a modified form of β-cyclodextrin (β-CD), where hydroxypropyl groups are introduced to improve its water solubility and other properties. [, , ] This modification renders HP-β-CD particularly useful in various scientific applications, including drug delivery, food technology, and environmental remediation. [, , , , , , ]
Trappsol Cyclo is a hydroxypropyl-beta-cyclodextrin, a modified cyclodextrin derived from natural starch. It is primarily used in the treatment of Niemann-Pick disease type C, a rare lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids within cells. Trappsol Cyclo has gained attention for its potential to improve cholesterol metabolism and neurological function in affected patients.
Hydroxypropyl-beta-cyclodextrin is classified as a pharmaceutical excipient and is recognized for its ability to form inclusion complexes with various hydrophobic compounds, enhancing their solubility and bioavailability. Trappsol Cyclo is specifically designed for intravenous administration and is produced under controlled conditions to ensure purity and efficacy. It has been investigated in clinical trials for its therapeutic effects on Niemann-Pick disease type C and other conditions involving cholesterol metabolism dysfunction .
The synthesis of hydroxypropyl-beta-cyclodextrin involves the modification of beta-cyclodextrin through the substitution of hydroxyl groups with hydroxypropyl groups. This process typically employs propylene oxide in an alkaline environment, allowing for varying degrees of substitution. The resulting product exhibits enhanced solubility in water compared to native beta-cyclodextrin, making it suitable for intravenous formulations.
The molecular structure of hydroxypropyl-beta-cyclodextrin consists of a cyclic oligosaccharide made up of seven glucose units linked by alpha-1,4-glycosidic bonds. The hydroxypropyl groups are attached to the primary hydroxyl groups on the glucose units, which alters the physicochemical properties of the molecule.
Hydroxypropyl-beta-cyclodextrin can participate in various chemical reactions due to its functional groups. Notably, it forms inclusion complexes with lipophilic drugs, enhancing their solubility and stability.
The mechanism by which Trappsol Cyclo exerts its therapeutic effects primarily involves modulation of cholesterol metabolism. Upon administration, it facilitates the mobilization and redistribution of cholesterol within cells, particularly in the central nervous system and peripheral tissues.
Trappsol Cyclo exhibits several notable physical and chemical properties that contribute to its pharmaceutical utility:
Trappsol Cyclo has been investigated for various scientific uses:
Trappsol® Cyclo™ is a high-purity, pharmaceutical-grade HP-β-CD formulation distinguished by its specific hydroxypropyl substitution pattern. Unlike earlier commercial mixtures, its molecular profile features a higher average degree of substitution (DS=10.5), enhancing cholesterol-complexing efficiency. Critical mass spectrometry analyses revealed that Trappsol Cyclo contains doubly charged heterodimers and distinct ion mobility profiles compared to other HP-β-CD products like Kleptose® HPB (DS=4.5), underscoring its unique supramolecular structure [7]. These characteristics enable Trappsol Cyclo to traverse the blood-brain barrier more effectively, facilitating central nervous system (CNS) cholesterol clearance in NPC [4]. Mechanistically, it mobilizes trapped lysosomal cholesterol by solubilizing it into intracellular vesicles for excretion, thereby restoring homeostatic pathways like SREBP signaling [3] [4].
Table 2: Molecular Characteristics of HP-β-CD Formulations
Parameter | Trappsol® Cyclo™ | Kleptose® HPB (VTS-270) | |
---|---|---|---|
Average Degree of Substitution | 10.5 | 4.5 | |
Principal Ions | Doubly charged heterodimers | Singly charged monomers | |
Cholesterol Binding Capacity | High (structural flexibility) | Moderate | |
Blood-Brain Barrier Penetration | Enhanced (preclinical) | Limited | [7] |
NPC, caused by mutations in NPC1 or NPC2 genes, serves as a paradigm for evaluating HP-β-CD therapeutics. The disease manifests as impaired lysosomal cholesterol export, leading to accumulation in the liver, spleen, and CNS. Preclinical studies in NPC1-deficient cats revealed that subcutaneous Trappsol Cyclo restored hepatic cholesterol metabolism and delayed neurological symptom onset, providing proof-of-concept for systemic administration [6]. In clinical trials, intravenous Trappsol Cyclo (1,500–2,500 mg/kg every two weeks) modulated disease biomarkers: plasma 24(S)-hydroxycholesterol (24[S]-HC), a marker of neuronal cholesterol turnover, increased 2-fold post-infusion (p=0.0032), while serum lathosterol (cholesterol synthesis marker) decreased, confirming target engagement [1] [4]. Disease severity, measured via the 17-Domain NPC Clinical Severity Scale (17D-NPC-CSS), stabilized or improved in 88.9% of patients, with gains in motor function, cognition, and speech domains after 48 weeks [4].
Table 3: Biomarker and Clinical Responses to Trappsol Cyclo in NPC1 Trials
Outcome Measure | Findings | Significance |
---|---|---|
Plasma 24(S)-HC AUC8–72 | ↑ 2-fold after 900–1200 mg doses (p<0.01) | Confirmed restoration of neuronal cholesterol efflux [1] |
Serum Lathosterol | ↓ Synthesis rates post-infusion | Indicates cellular cholesterol homeostasis [4] |
17D-NPC-CSS Domains | 6/9 patients improved in ≥1 key domain (speech, cognition) | Disease progression slowed vs. historical controls [4] |
CSF Tau Protein | ↓ Levels observed in long-term treatment | Reduced neurodegeneration biomarker [2] |
Trappsol Cyclo’s efficacy in NPC established a mechanistic foundation for its investigation in Alzheimer’s disease, which shares features like cholesterol dyshomeostasis and amyloid-β accumulation [2] [5]. Recent patents cover methods for treating early-onset Alzheimer’s using Trappsol Cyclo, highlighting its broader therapeutic potential [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: